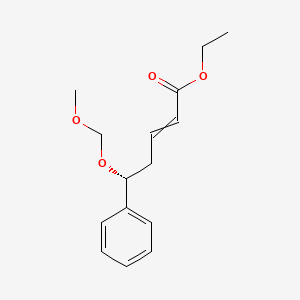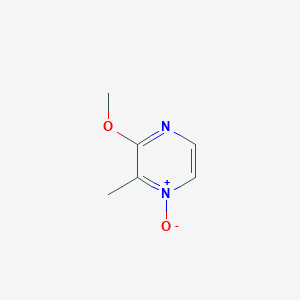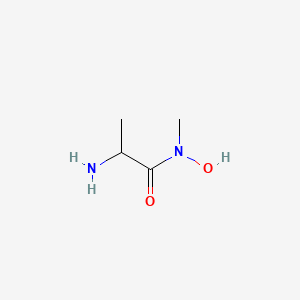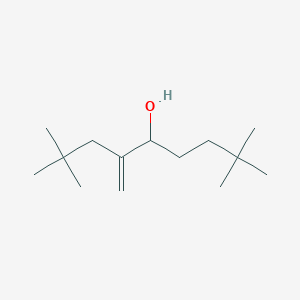![molecular formula C14H15N B14188659 Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- CAS No. 919508-21-7](/img/structure/B14188659.png)
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 4-methyl group and a 3-[(4-methylphenyl)methyl] group, making it a derivative of both pyridine and toluene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis starting from readily available precursors. The process typically includes halogenation, followed by coupling reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 4-methyl-: This compound is similar but lacks the 3-[(4-methylphenyl)methyl] group.
Pyridine, 3-methyl-: This compound has a methyl group at the 3-position instead of the 4-position.
Toluene, 4-methyl-: This compound is similar but lacks the pyridine ring.
Uniqueness
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
919508-21-7 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4-methyl-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C14H15N/c1-11-3-5-13(6-4-11)9-14-10-15-8-7-12(14)2/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
MRDUXSUBIWXCBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)


![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)



![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
